molecular formula C5H6Na2O5 B13826928 Sodium 2-hydroxy-2-methylsuccinate

Sodium 2-hydroxy-2-methylsuccinate

Cat. No.: B13826928
M. Wt: 192.08 g/mol
InChI Key: BTQHOLMRRYPXGC-UHFFFAOYSA-L
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Description

Sodium 2-hydroxy-2-methylsuccinate is an organic compound that belongs to the class of hydroxy acids. It is a sodium salt derivative of 2-hydroxy-2-methylsuccinic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-methylsuccinate typically involves the neutralization of 2-hydroxy-2-methylsuccinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the fermentation of specific microorganisms that produce 2-hydroxy-2-methylsuccinic acid, followed by its neutralization with sodium hydroxide. This method is preferred for its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a metabolic intermediate in certain biochemical pathways.

    Medicine: It is explored for its potential therapeutic properties and as an excipient in pharmaceutical formulations.

    Industry: It is utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolic intermediate, participating in enzymatic reactions that convert it into other biologically active compounds. Its effects are mediated through its ability to chelate metal ions and participate in redox reactions, influencing various cellular processes.

Comparison with Similar Compounds

    Potassium 2-hydroxy-2-methylsuccinate: Similar in structure but with potassium as the counterion instead of sodium.

    Calcium 2-hydroxy-2-methylsuccinate: Another similar compound with calcium as the counterion.

Uniqueness: Sodium 2-hydroxy-2-methylsuccinate is unique due to its specific sodium ion, which imparts distinct solubility and reactivity properties compared to its potassium and calcium counterparts. This makes it particularly useful in applications where sodium ions are preferred or required.

Properties

Molecular Formula

C5H6Na2O5

Molecular Weight

192.08 g/mol

IUPAC Name

disodium;2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI Key

BTQHOLMRRYPXGC-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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